

Application Notes and Protocols: Spironolactone in Organoid Models of Disease

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Compound of Interest		
Compound Name:	Spironolactone	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoids, three-dimensional self-organizing structures derived from stem cells or patient tissues, have emerged as powerful tools in disease modeling and drug discovery. Their ability to recapitulate the complex architecture and function of human organs in vitro offers a unique platform to study disease pathogenesis and evaluate therapeutic responses with higher fidelity than traditional two-dimensional cell cultures. **Spironolactone**, a long-established mineralocorticoid receptor antagonist, is finding new applications beyond its traditional use as a diuretic and antihypertensive agent. This document provides detailed application notes and protocols for the use of **spironolactone** in various organoid models of disease, including bladder cancer, polycystic kidney disease (PKD), cardiac fibrosis, and in the context of cancer stem cells (CSCs).

Spironolactone in Bladder Cancer Organoid Models

Spironolactone has been identified as a potent inhibitor of the Nucleotide Excision Repair (NER) pathway, a key mechanism of resistance to platinum-based chemotherapy in bladder cancer. By inhibiting NER, **spironolactone** can sensitize bladder cancer organoids to drugs like cisplatin, offering a promising combination therapy strategy.

Data Presentation



Parameter	Spironolacton e (SP)	Cisplatin	SP + Cisplatin	Reference
Cell Viability (IC50)	Varies by PDO line	Varies by PDO line	Significantly lower than Cisplatin alone	[1]
NER Capacity (% 6-4PP removal)	Significantly decreased	No significant change	Significantly decreased	[1]
Apoptosis	Induces apoptosis	Induces apoptosis	Synergistically increases apoptosis	[2]

Experimental Protocols

1. Establishment of Patient-Derived Bladder Cancer Organoids (PDOs)

This protocol is adapted from methodologies used for generating bladder cancer organoids from fresh tumor tissue.[1][3]

- Materials:
 - Fresh bladder tumor tissue in a sterile collection tube on ice.
 - Advanced DMEM/F12 medium.[4]
 - Collagenase Type IV (1 mg/mL).
 - TrypLE Express.
 - Matrigel® or other basement membrane matrix.
 - Bladder Cancer Organoid (BCO) Medium (see composition below).
 - Y-27632 ROCK inhibitor.
 - 96-well and 24-well culture plates.



- BCO Medium Composition:[4][5]
 - Advanced DMEM/F12 supplemented with:
 - 1x B27 supplement
 - 1.25 mM N-Acetylcysteine
 - 10 mM Nicotinamide
 - 50 ng/mL human EGF
 - 5 ng/mL human FGF-2
 - 20 ng/mL human FGF-10
 - 5% Noggin-conditioned medium
 - 5% R-spondin1-conditioned medium
 - 500 nM A83-01 (TGF-β inhibitor)
 - 10 μM SB202190 (p38 inhibitor)
 - 10 μM Y-27632 (added for the first week after establishment and after passaging)
- · Protocol:
 - Wash the fresh tumor tissue with cold Advanced DMEM/F12.
 - Mince the tissue into small fragments (<1 mm³).
 - Digest the tissue fragments with Collagenase Type IV and TrypLE Express at 37°C until dissociated into small cell clusters.
 - Neutralize the enzymes with medium and pellet the cells by centrifugation.
 - Resuspend the cell pellet in Matrigel® on ice.



- Plate 50 μL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.
- Allow the Matrigel® to polymerize at 37°C for 15-30 minutes.
- Overlay with 500 μL of BCO Medium.
- Change the medium every 2-3 days. Organoids should become visible within 7-14 days.
- Passage organoids every 1-2 weeks by mechanically disrupting them and re-plating in fresh Matrigel®.
- 2. **Spironolactone** and Cisplatin Combination Therapy Assay
- Materials:
 - Established bladder cancer organoids.
 - Spironolactone (stock solution in DMSO).
 - Cisplatin (stock solution in sterile water or saline).
 - 96-well plates.
 - CellTiter-Glo® 3D Cell Viability Assay kit.
 - Luminometer.
- Protocol:
 - Harvest and dissociate organoids into small fragments.
 - Seed approximately 4000 cells per well in a 1:1 mixture of BCO medium and Matrigel® in a 96-well plate.[1]
 - Allow organoids to form overnight.
 - Prepare serial dilutions of **spironolactone** and cisplatin in BCO medium.



- Treat the organoids with varying concentrations of spironolactone alone, cisplatin alone,
 or a combination of both for 7 days.[1]
- Measure cell viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
- Calculate IC50 values and combination indices to determine synergism.
- 3. Nucleotide Excision Repair (NER) Capacity Assay

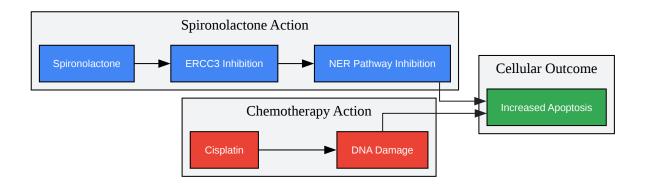
This assay measures the removal of UV-induced DNA lesions (6-4 photoproducts, 6-4PP) as a surrogate for NER capacity.[1]

- Materials:
 - Bladder cancer organoids grown as a monolayer on chamber slides.
 - Spironolactone.
 - UV-C light source (e.g., Stratalinker).
 - Anti-6-4PP antibody.
 - Fluorescently labeled secondary antibody.
 - DAPI for nuclear staining.
 - Fluorescence microscope.
- Protocol:
 - Pre-treat the organoid monolayers with spironolactone for 4 hours.[1]
 - Irradiate the cells with UV-C (e.g., 80 J/m²).
 - Allow the cells to repair the DNA damage for 4 hours in the presence of spironolactone.
 - Fix and permeabilize the cells.



- Perform immunofluorescence staining for 6-4PP.
- Capture images using a fluorescence microscope and quantify the fluorescence intensity of 6-4PP foci in the nuclei.
- Calculate the percentage of 6-4PP removal compared to non-repaired controls.

Visualization



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Spironolactone enhances cisplatin-induced apoptosis in bladder cancer.

Spironolactone in Polycystic Kidney Disease (PKD) Organoid Models

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the formation of fluid-filled cysts in the kidneys. Kidney organoids with mutations in PKD1 or PKD2 genes can recapitulate cyst formation in vitro, providing a valuable model for drug screening.

Spironolactone is under investigation for its potential to mitigate cyst growth.

Data Presentation



Parameter	Control Organoids	PKD1/PKD2 Mutant Organoids	PKD1/PKD2 Mutant + Spironolacton e	Reference
Cyst Formation	No spontaneous cysts	Spontaneous or Forskolin- induced cysts	Potentially reduced cyst formation	[6] (Spironolactone mentioned as investigational)
Cyst Size	N/A	Increases over time	Potentially reduced cyst size	[6] (Spironolactone mentioned as investigational)

Experimental Protocols

1. Generation of PKD Kidney Organoids

This protocol involves differentiating pluripotent stem cells (PSCs) with PKD1 or PKD2 mutations into kidney organoids.

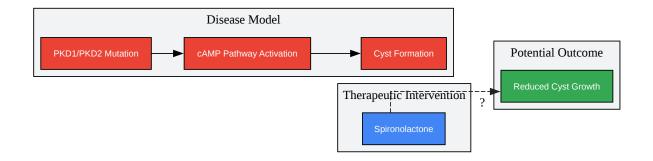
- Materials:
 - Human PSCs (wild-type or with PKD1/PKD2 mutations).
 - Kidney organoid differentiation media (various published protocols available).
 - Forskolin (to induce cyst formation).[7]
 - o Matrigel®.
 - Low-attachment culture plates.
- Protocol:
 - Differentiate PSCs towards kidney progenitors using a multi-stage protocol involving timed application of growth factors (e.g., Wnt and FGF agonists).



- Aggregate kidney progenitors to form 3D organoids.
- Culture the organoids in a supportive medium to allow for the formation of nephron-like structures.
- For PKD models, cyst formation can be observed spontaneously over time or can be induced/accelerated by treating the organoids with forskolin (e.g., 10 μM).[7][8]
- 2. **Spironolactone** Treatment and Cyst Formation Assay
- Materials:
 - Established PKD kidney organoids with cysts.
 - Spironolactone.
 - Brightfield microscope with imaging capabilities.
 - Image analysis software.
- Protocol:
 - Culture PKD organoids until cysts are visible.
 - Treat the organoids with a range of spironolactone concentrations.
 - Capture brightfield images of the organoids at regular intervals (e.g., every 24-48 hours)
 for 7-14 days.
 - Measure the cross-sectional area or diameter of the cysts using image analysis software.
 - Quantify the effect of spironolactone on cyst initiation and growth over time.

Visualization





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Investigating **spironolactone**'s potential to reduce cyst growth in PKD.

Spironolactone in Cardiac Fibrosis Organoid Models

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, is a hallmark of many cardiovascular diseases. **Spironolactone** has known anti-fibrotic properties. Cardiac organoids can be used to model fibrosis in vitro, often by stimulation with TGF- β 1.

Data Presentation

Parameter	Control Cardiac Organoids	TGF-β1 Treated Organoids	TGF-β1 + Spironolacton e	Reference
Collagen Deposition	Low	High	Potentially reduced	[9] (in vivo data)
Myofibroblast Activation (α- SMA expression)	Low	High	Potentially reduced	[9] (in vivo data)
Organoid Beating Function	Regular	Irregular/Impaire d	Potentially improved	[10] (in vitro model)



Experimental Protocols

 Generation of Cardiac Organoids and Induction of Fibro 	sis
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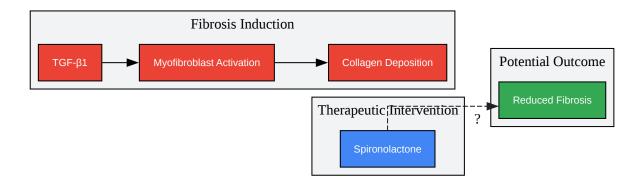
- Materials:
 - Human PSCs.
 - Cardiac differentiation media.
 - TGF-β1.
 - Low-attachment culture plates.
- Protocol:
 - Differentiate PSCs into cardiomyocytes and cardiac fibroblasts.
 - Aggregate the cells to form 3D cardiac organoids or microtissues.
 - Culture the cardiac organoids until they exhibit spontaneous and regular beating.
 - \circ To induce a fibrotic phenotype, treat the organoids with TGF-β1 (e.g., 5-10 ng/mL) for 1-2 weeks.[10]
- 2. **Spironolactone** Treatment and Anti-Fibrotic Assay
- Materials:
 - Fibrotic cardiac organoids.
 - Spironolactone.
 - Antibodies for immunofluorescence (e.g., anti-collagen I, anti-α-SMA).
 - Confocal microscope.
 - Video microscopy setup for functional analysis.

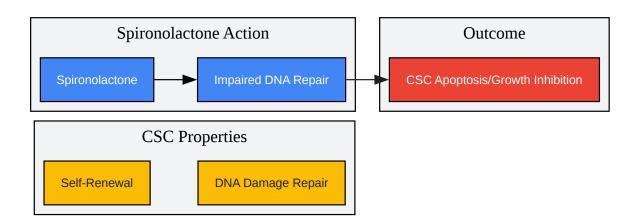


· Protocol:

- Co-treat the cardiac organoids with TGF-β1 and varying concentrations of spironolactone.
- After the treatment period, assess the beating function of the organoids using video microscopy.
- Fix and section the organoids for immunofluorescence staining.
- Stain for markers of fibrosis such as collagen I and the myofibroblast marker α-SMA.
- Quantify the extent of fibrosis by measuring the fluorescent signal intensity.

Visualization







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